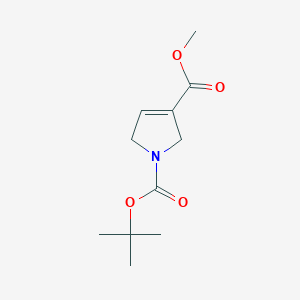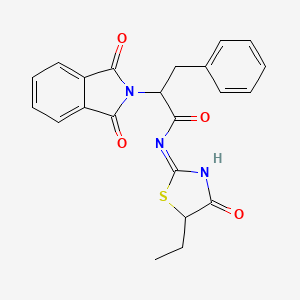![molecular formula C19H19F3N2O B12453317 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12453317.png)
2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one is a synthetic compound that belongs to the class of isoindolinone derivatives. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
-
Formation of the Isoindolinone Core: : The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a cyclic anhydride. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) under reflux conditions.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
-
Butylation: : The butyl group can be introduced through an alkylation reaction using an appropriate butylating agent (e.g., butyl bromide) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can occur at the isoindolinone core, potentially leading to the formation of dihydroisoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium carbonate and polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Dihydroisoindolinone derivatives.
Substitution: Various functionalized isoindolinone derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its biological activities include anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to modulation of their activity. The isoindolinone core can interact with various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
類似化合物との比較
Similar Compounds
2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Known for its enhanced stability and biological activity due to the trifluoromethyl group.
2-butyl-3-{[3-(methyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-butyl-3-{[3-(chloro)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Contains a chloro group instead of trifluoromethyl, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins. These characteristics make it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C19H19F3N2O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-butyl-3-[3-(trifluoromethyl)anilino]-3H-isoindol-1-one |
InChI |
InChI=1S/C19H19F3N2O/c1-2-3-11-24-17(15-9-4-5-10-16(15)18(24)25)23-14-8-6-7-13(12-14)19(20,21)22/h4-10,12,17,23H,2-3,11H2,1H3 |
InChIキー |
GLIAQFCWWBOYQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)



![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)


![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)


![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
